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(5-Methyl-2-furyl)(4-methyl-1-piperazinyl)acetonitrile
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Overview
Description
(5-Methyl-2-furyl)(4-methyl-1-piperazinyl)acetonitrile is a chemical compound that features a furan ring substituted with a methyl group and a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-furyl)(4-methyl-1-piperazinyl)acetonitrile typically involves the reaction of 5-methyl-2-furaldehyde with 4-methyl-1-piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-furyl)(4-methyl-1-piperazinyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(5-Methyl-2-furyl)(4-methyl-1-piperazinyl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Methyl-2-furyl)(4-methyl-1-piperazinyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methyl-1-piperazinyl)-2-furaldehyde oxalate
- 2-Methoxy-5-(4-methyl-1-piperazinyl)aniline
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Uniqueness
(5-Methyl-2-furyl)(4-methyl-1-piperazinyl)acetonitrile is unique due to its specific combination of a furan ring and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(5-Methyl-2-furyl)(4-methyl-1-piperazinyl)acetonitrile is an organic compound that features a furan ring and a piperazine moiety. Its unique structure allows it to interact with various biological targets, potentially leading to significant therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure
The chemical formula for this compound indicates the presence of carbon, hydrogen, nitrogen, and oxygen. The compound can be represented as follows:
Antimicrobial Properties
Research has indicated that this compound exhibits promising antimicrobial activity . Studies have shown that compounds containing furan and piperazine structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Klebsiella pneumoniae | 10 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents against resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for anticancer activity . Preliminary studies indicate that it may induce apoptosis in cancer cell lines through modulation of specific signaling pathways, although further research is necessary to elucidate the underlying mechanisms.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Furan and Piperazine Moieties : The initial step includes synthesizing the furan and piperazine components using appropriate reagents.
- Coupling Reaction : The furan and piperazine derivatives are coupled via acetonitrile under reflux conditions.
- Purification : The final product is purified using recrystallization techniques.
Study on Enzyme Interaction
A study highlighted that this compound interacts with enzymes involved in metabolic pathways. It showed significant inhibitory effects against acetylcholinesterase with an IC50 value of 2.91μM, indicating its potential as a therapeutic agent in neurodegenerative diseases .
In Vivo Efficacy
In vivo studies demonstrated that the compound could reduce tumor size in murine models when administered at specific dosages. These findings provide a foundation for further exploration in clinical settings.
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)acetonitrile |
InChI |
InChI=1S/C12H17N3O/c1-10-3-4-12(16-10)11(9-13)15-7-5-14(2)6-8-15/h3-4,11H,5-8H2,1-2H3 |
InChI Key |
FDXGXCUTCSLKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C#N)N2CCN(CC2)C |
Origin of Product |
United States |
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